molecular formula C16H19N3O3 B2666483 6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1808389-38-9

6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B2666483
CAS No.: 1808389-38-9
M. Wt: 301.346
InChI Key: SCJJTUZDFMMJRB-UHFFFAOYSA-N
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Description

6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[320]heptan-7-one is a complex organic compound featuring a bicyclic structure fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities, due to the presence of the indole moiety, which is known for its biological activity .

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. The indole structure is a common motif in many pharmaceuticals, and modifications to this compound could lead to the development of new therapeutic agents.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable bicyclic structure and reactive functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to these targets, while the bicyclic structure might enhance stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one: can be compared to other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with an indole moiety, providing a balance of rigidity and reactivity that is not commonly found in other compounds.

Properties

IUPAC Name

6-[(2-methyl-5-nitro-2,3-dihydroindol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-7-11-8-12(19(21)22)5-6-14(11)17(10)9-18-15-4-2-3-13(15)16(18)20/h5-6,8,10,13,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJTUZDFMMJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1CN3C4CCCC4C3=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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